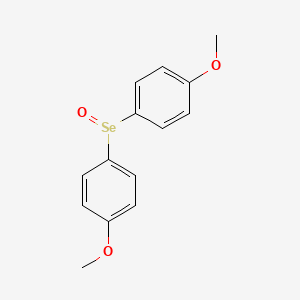

Bis(4-methoxyphenyl) Selenoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxy-4-(4-methoxyphenyl)seleninylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3Se/c1-16-11-3-7-13(8-4-11)18(15)14-9-5-12(17-2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEWETDJNQVWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[Se](=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456745 | |

| Record name | Bis(4-methoxyphenyl) Selenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25862-14-0 | |

| Record name | Bis(4-methoxyphenyl) Selenoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxy-4-(4-methoxybenzeneseleninyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(4-methoxyphenyl) Selenoxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(4-methoxyphenyl) selenoxide is a versatile and valuable organoselenium compound that has garnered significant interest in both synthetic organic chemistry and medicinal research. Characterized by the presence of a stereogenic selenium atom bearing two electron-rich methoxyphenyl groups, this reagent exhibits a unique profile of reactivity and biological activity. As a mild and selective oxidizing agent, it offers a valuable tool for a range of chemical transformations. Furthermore, its inherent antioxidant properties, stemming from the bioactivity of organoselenium compounds, position it as a compound of interest for pharmaceutical and drug development studies. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a focus on providing practical insights and detailed methodologies for researchers in the field.

Core Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature, typically appearing as a white to light yellow powder.[1] Its core structure consists of a central selenium atom double-bonded to an oxygen atom and single-bonded to two 4-methoxyphenyl rings. This structure confers a chiral nature to the molecule, with the selenium atom acting as a stereocenter.

Table 1: Fundamental Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 25862-14-0 | [2][3] |

| Molecular Formula | C₁₄H₁₄O₃Se | [2] |

| Molecular Weight | 309.22 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [1] |

| Storage | Store at room temperature | [1] |

Synthesis and Characterization

The primary route to this compound involves the oxidation of its corresponding selenide, Bis(4-methoxyphenyl) selenide. This transformation is a common strategy for accessing selenoxides.[5]

Synthesis Protocol: Oxidation of Bis(4-methoxyphenyl) selenide

This protocol outlines a general and reliable method for the preparation of this compound. The causality behind this experimental choice lies in the susceptibility of the electron-rich selenium atom in the selenide to oxidation by a variety of oxidizing agents. Hydrogen peroxide is a common and effective choice due to its clean byproducts (water) and controlled reactivity.

Step-by-Step Methodology:

-

Dissolution: Dissolve Bis(4-methoxyphenyl) selenide (1.0 eq) in a suitable solvent such as dichloromethane or ethanol in a round-bottom flask equipped with a magnetic stirrer. The choice of solvent is crucial for ensuring the homogeneity of the reaction mixture.

-

Cooling: Cool the solution to 0 °C in an ice bath. This step is critical for controlling the exothermicity of the oxidation reaction and preventing potential over-oxidation or side reactions.

-

Addition of Oxidant: Slowly add a solution of hydrogen peroxide (30% aqueous solution, 1.1-1.2 eq) dropwise to the stirred solution. The slow addition rate is essential for maintaining temperature control.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting selenide spot and the appearance of a more polar product spot (the selenoxide) indicates reaction completion.

-

Work-up: Once the reaction is complete, quench any excess hydrogen peroxide by adding a small amount of a reducing agent, such as a saturated aqueous solution of sodium sulfite, until a negative test with starch-iodide paper is obtained.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to obtain the final product as a crystalline solid.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two 4-methoxyphenyl groups. Due to the symmetry of the molecule, two sets of doublets in the aromatic region (typically δ 6.8-7.8 ppm) would be anticipated, integrating to 4 protons each. A singlet corresponding to the methoxy protons (OCH₃) would be expected around δ 3.8 ppm, integrating to 6 protons.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons and the methoxy carbon. The number of signals will depend on the symmetry of the molecule. Key signals would include the carbon attached to selenium, the methoxy-bearing carbon, and the other aromatic carbons.

-

⁷⁷Se NMR: ⁷⁷Se NMR is a powerful technique for characterizing selenium-containing compounds due to its wide chemical shift range.[6] For diaryl selenoxides, the ⁷⁷Se chemical shift is sensitive to the electronic environment around the selenium atom.[7] While the specific shift for this compound is not available, related diaryl selenoxides show resonances in a distinct region of the ⁷⁷Se NMR spectrum.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band corresponding to the Se=O stretching vibration, typically found in the region of 800-850 cm⁻¹. Other characteristic bands will include C-O stretching for the methoxy group and various C-H and C=C stretching and bending vibrations for the aromatic rings.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (309.22 g/mol ), along with characteristic fragmentation patterns.

Reactivity and Mechanistic Insights

The chemistry of this compound is primarily defined by the reactivity of the selenoxide functional group. It serves as a potent yet mild oxidizing agent and can participate in unique rearrangement and elimination reactions.

Oxidizing Properties

This compound is recognized as a mild reagent for the oxidation of various functional groups, including alcohols, thiols, and sulfides.[4] Its utility is particularly noted in the Kornblum oxidation , where it serves as an efficient oxidizing agent for the conversion of alkyl halides to aldehydes.[8]

Mechanism of Kornblum Oxidation using this compound:

The Kornblum oxidation traditionally uses dimethyl sulfoxide (DMSO) as the oxidant.[9][10] When employing this compound, the mechanism is analogous.

Caption: Mechanism of Kornblum Oxidation.

The reaction proceeds via an initial Sɴ2 displacement of the halide by the oxygen atom of the selenoxide, forming an alkoxyselenonium salt. Subsequent treatment with a non-nucleophilic base, such as triethylamine, facilitates an elimination reaction to yield the aldehyde, the corresponding selenide (which can be recovered and re-oxidized), and the protonated base. The driving force for this reaction is the formation of the stable carbonyl group and the reduction of the selenoxide.

Selenoxide Elimination

A characteristic reaction of selenoxides bearing a β-hydrogen is the syn-elimination to form an alkene.[11] This reaction, mechanistically related to the Cope elimination, proceeds through a five-membered cyclic transition state and is a valuable method for introducing double bonds into organic molecules. While not explicitly detailed for this compound in the provided search results, this reactivity is a fundamental aspect of selenoxide chemistry. The reaction is typically very facile and can occur at or below room temperature.

Caption: General Mechanism of Selenoxide Elimination.

Biological Activity and Pharmaceutical Relevance

Organoselenium compounds are known to possess a range of biological activities, with antioxidant properties being particularly prominent.[12] This activity is often attributed to their ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx), which plays a crucial role in the detoxification of reactive oxygen species (ROS) in the body.[1][13]

Antioxidant Mechanism

The antioxidant activity of diaryl selenoxides is believed to proceed through a catalytic cycle involving reduction by thiols (such as glutathione) to the corresponding selenide, which can then be re-oxidized by ROS, thus completing the cycle. The selenium atom's ability to cycle between different oxidation states is central to this process.

Caption: Catalytic Antioxidant Cycle of Diaryl Selenoxides.

This compound, with its electron-donating methoxy groups, is expected to have modulated redox properties that could influence its antioxidant efficacy.[14] The ability to scavenge free radicals makes it a promising candidate for further investigation in the development of therapeutic agents against oxidative stress-related diseases.[15]

Conclusion

This compound is a multifaceted organoselenium reagent with significant potential in both synthetic and medicinal chemistry. Its role as a mild oxidizing agent, particularly in the Kornblum oxidation, provides a valuable synthetic tool. Concurrently, its inherent antioxidant properties, rooted in the fundamental biochemistry of selenium, open avenues for its exploration in drug discovery and development. This guide has synthesized the available technical information to provide a foundational understanding of this compound's properties, preparation, and applications. Further research to fully elucidate its spectroscopic characteristics and explore the full scope of its reactivity and biological activity is warranted and will undoubtedly expand its utility in the scientific community.

References

-

Antony, S., & Bayse, C. A. (2012). GPx-Like Activity of Selenides and Selenoxides: Experimental Evidence for the Involvement of Hydroxy Perhydroxy Selenane as the Active Species. Journal of the American Chemical Society, 134(1), 138–141. [Link]

- Zhao, R., & Holmgren, A. (2002). A Novel Antioxidant Mechanism of Ebselen Involving Ebselen Diselenide, a Substrate of Mammalian Thioredoxin and Thioredoxin Reductase*. The Journal of Biological Chemistry.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 155624, Bis(p-methoxyphenyl)selenide. Retrieved January 22, 2026 from [Link].

- Rocha, J. B. T., et al. (2012). Antioxidant properties of diorganoyl diselenides and ditellurides: modulation by organic aryl or naphthyl moiety. Molecular Biology Reports, 39(12), 10661–10669.

-

Wikipedia contributors. (2023, November 28). Kornblum oxidation. In Wikipedia, The Free Encyclopedia. Retrieved 03:32, January 22, 2026, from [Link]

- Ghiglietti, E., et al. (2022). Efficient Buchwald-Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport materials for perovskite solar cells.

- Shimizu, T., et al. (1987). An Estimation of the Configurational Stability of Diaryl Selenoxides by Means of 77Se NMR Spectroscopy. Bulletin of the Chemical Society of Japan, 60(4), 1555-1557.

-

Alfa Aesar. (n.d.). Bis(4-methoxyphenyl)selenoxide. Retrieved January 22, 2026, from [Link]

- Zeni, G., et al. (2020). Synthesis of 3,4-Bis(Butylselanyl)Selenophenes and 4-Alkoxyselenophenes Promoted by Oxone®. Molecules, 25(23), 5677.

- Mugesh, G., et al. (2001). Glutathione Peroxidase-like Antioxidant Activity of Diaryl Diselenides: A Mechanistic Study. Journal of the American Chemical Society, 123(34), 8398–8408.

- Ogura, F., et al. (1984). Application of bis(p-methoxyphenyl)selenoxide as an oxidizing agent of kornblum oxidation. Chemistry Letters, 13(6), 813-814.

-

NMR Service. (n.d.). (77Se) Selenium NMR. Retrieved January 22, 2026, from [Link]

- Bratulescu, G. (2012). Aliphatic Aldehydes Synthesis from Halides by Kornblum's Reaction Using a New Fast Method. Revista de Chimie, 63(1), 59-61.

- Orian, L., et al. (2017). Selenium-Catalyzed Reduction of Hydroperoxides in Chemistry and Biology. Antioxidants, 6(4), 85.

-

Chem-Station. (2018, January 14). Kornblum Oxidation. Retrieved January 22, 2026, from [Link]

-

University of Connecticut. (n.d.). DMSO Oxidation. Retrieved January 22, 2026, from [Link]

- Perin, G., et al. (2022). 77Se and 13C NMR Characterization of Selenium Cyanides. Molbank, 2022(4), M1485.

- Singh, N., et al. (2021). Isolation of Unusual N-Thiophenyl Ebselenamines and other Intermediates during the Se NMR Mechanistic Study of Azo-Bis-Ebselen. Research Square.

- Młochowski, J., et al. (2020). Optically Active Selenoxides: Structural and Synthetic Aspects. Symmetry, 12(3), 349.

-

Wikipedia contributors. (2023, December 2). Selenoxide elimination. In Wikipedia, The Free Encyclopedia. Retrieved 03:33, January 22, 2026, from [Link]

- Ghiglietti, E., et al. (2022). Synthesis by B–H amination of bis(4-methoxyphenyl)amine,...

-

Wang, S., et al. (2023). Synthesis and Photochromic Properties of Diaryl[1]Helicene Derivatives. Chemistry – A European Journal, 29(72), e202302693.

-

Bayse, C. A. (2013). Theoretical Studies of[4]-Sigmatropic Rearrangements of Allylic Selenoxides and Selenimides. Molecules, 18(12), 14360–14375.

-

Wang, S., et al. (2023). Synthesis and Photochromic Properties of Diaryl[1]Helicene Derivatives. PubMed.

- Młochowski, J., & Syper, L. (1981). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 16(12), 10208–10243.

- Sonego, J. M., et al. (2024). Organoselenium Compounds in Medicinal Chemistry. ChemMedChem, e202400063.

Sources

- 1. Antioxidant properties of diorganoyl diselenides and ditellurides: modulation by organic aryl or naphthyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bis(p-methoxyphenyl)selenide | C14H14O2Se | CID 155624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. (77Se) Selenium NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 10. Kornblum Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Selenoxide elimination - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. re.public.polimi.it [re.public.polimi.it]

- 14. chemimpex.com [chemimpex.com]

- 15. semanticscholar.org [semanticscholar.org]

A Technical Guide to the Synthesis of Bis(4-methoxyphenyl) Selenoxide from Anisole

This document provides an in-depth technical guide for the synthesis of bis(4-methoxyphenyl) selenoxide, a versatile organoselenium compound with applications in organic synthesis and materials science.[1] The synthesis commences with the electrophilic selenation of anisole using selenium dioxide to form the corresponding selenide, followed by a controlled oxidation to yield the target selenoxide. This guide is intended for researchers and professionals in chemistry and drug development, offering detailed mechanistic insights, a validated experimental protocol, and critical safety information.

Mechanistic Principles and Rationale

The conversion of anisole to this compound is a two-stage process: (1) electrophilic aromatic substitution to form the diaryl selenide, and (2) subsequent oxidation to the selenoxide. Understanding the mechanism behind each stage is critical for optimizing reaction conditions and ensuring success.

Stage 1: Formation of Bis(4-methoxyphenyl) Selenide

The reaction between an electron-rich arene like anisole and selenium dioxide is a challenging process that can be facilitated by specific reaction conditions.[2][3] The core of this transformation is an electrophilic aromatic substitution. The methoxy group (-OCH₃) of anisole is a potent activating group, directing electrophilic attack to the ortho and para positions. Due to steric hindrance, the para position is strongly favored.

The reaction is believed to proceed as follows:

-

Activation of Selenium Dioxide: Selenium dioxide itself is not a sufficiently strong electrophile to react directly with anisole. It is often activated in situ. In the presence of a strong acid or under specific conditions, a reactive selenium electrophile, Se(OH)₂²⁺ or a related species, is generated.

-

Electrophilic Attack: The π-system of the anisole ring attacks the electrophilic selenium species, forming a σ-complex (arenium ion intermediate). The positive charge is stabilized by resonance, particularly by the lone pair of electrons on the methoxy group's oxygen atom.

-

Re-aromatization: The intermediate loses a proton to restore aromaticity, resulting in the formation of a 4-methoxyphenylseleninic acid intermediate.

-

Condensation and Reduction: This seleninic acid intermediate is highly reactive. It can react with a second molecule of anisole in a subsequent electrophilic substitution, followed by a dehydration and reduction sequence (often facilitated by the reaction conditions or a reducing agent), to yield the symmetrical bis(4-methoxyphenyl) selenide.

Stage 2: Oxidation to this compound

Selenides are readily oxidized to their corresponding selenoxides using a variety of oxidizing agents.[4] Hydrogen peroxide (H₂O₂) is a common, effective, and environmentally benign choice for this transformation.[5] The selenium atom in the selenide possesses a lone pair of electrons, making it nucleophilic. It attacks one of the oxygen atoms of the hydrogen peroxide molecule, leading to the formation of the Se=O bond and the release of a water molecule. This oxidation is typically clean and high-yielding.

Reaction Mechanism Diagram

Caption: The two-stage mechanism for the synthesis of this compound.

Critical Safety and Handling Protocols

WARNING: Selenium compounds are highly toxic and must be handled with extreme caution. Selenium dioxide is fatal if swallowed or inhaled and can cause damage to organs through prolonged or repeated exposure.

-

Engineering Controls: All manipulations involving selenium dioxide and organoselenium compounds must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile gloves (double-gloving is recommended) and inspect them before use. Dispose of contaminated gloves immediately and properly.[6]

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

Respiratory Protection: For weighing solid SeO₂, a P3 (or N100) particulate respirator is recommended to avoid inhaling dust.

-

-

Handling: Avoid all personal contact, including skin contact and inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Spill & Waste: In case of a spill, evacuate the area. Clean up spills using dry methods (e.g., sweeping with care not to create dust) and place the material in a sealed, labeled container for hazardous waste disposal.[8] Do not discharge into drains or the environment.[6][8]

-

First Aid:

-

Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.

-

Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor. Do not induce vomiting.[8]

-

Experimental Synthesis and Purification Protocol

This protocol is presented in two parts for clarity and control over the reaction process.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the target compound.

Part A: Synthesis of Bis(4-methoxyphenyl) Selenide

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Ensure the entire apparatus is dry.

-

Reagents: In the flask, combine selenium dioxide (5.55 g, 50 mmol) and anisole (21.6 g, 200 mmol, 4 equivalents). Add 100 mL of a suitable solvent such as dioxane or a mixture of THF and toluene.

-

Rationale: An excess of anisole is used to drive the reaction towards the disubstituted product and to serve as a solvent. The choice of a high-boiling point solvent allows for the necessary reaction temperature.

-

-

Reaction: Heat the mixture to reflux (approx. 85-100 °C depending on the solvent) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure bis(4-methoxyphenyl) selenide as a solid.

Part B: Oxidation to this compound

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the bis(4-methoxyphenyl) selenide (10 mmol) obtained from Part A in 100 mL of dichloromethane (CH₂Cl₂). Cool the flask in an ice bath to 0 °C.

-

Rationale: Dichloromethane is an excellent solvent for the selenide and is unreactive towards the oxidant. Cooling the reaction helps to control the exothermicity of the oxidation.

-

-

Oxidation: While stirring vigorously, add 30% hydrogen peroxide (1.7 mL, ~15 mmol, 1.5 equivalents) dropwise over 15 minutes.

-

Rationale: A slight excess of H₂O₂ ensures complete conversion of the selenide. Slow addition is crucial to maintain temperature control.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC until all the starting selenide is consumed.

-

Work-up: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of water. Separate the layers. Wash the organic layer with 10% sodium sulfite solution (to quench any remaining peroxide) and then with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the resulting crude solid from an ethanol/water mixture to afford pure this compound as a white to light yellow crystalline solid.[1]

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Expected Value |

| CAS Number | 25862-14-0[9] |

| Molecular Formula | C₁₄H₁₄O₃Se[1][9] |

| Molecular Weight | 309.22 g/mol [1][9] |

| Appearance | White to light yellow powder or crystal[1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.6-7.8 (d, 4H, Ar-H), ~6.9-7.1 (d, 4H, Ar-H), ~3.8 (s, 6H, -OCH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~162 (C-OMe), ~135 (C-Se), ~128 (Ar-CH), ~115 (Ar-CH), ~55 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~830-850 (Se=O stretch), ~1250 (C-O stretch), ~1590, 1490 (Ar C=C stretch) |

| Purity (HPLC) | ≥ 93%[1] |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

References

-

Sdfine. (n.d.). GHS Safety Data Sheet for Selenium Dioxide. Retrieved from [Link]

-

Nexchem Ltd. (2023). Safety Data Sheet for Selenium Dioxide. Retrieved from [Link]

-

Arkat USA. (2012). A novel and efficient synthesis of selenides. ARKIVOC, 2012(viii), 146-156. Retrieved from [Link]

-

Młochowski, J., et al. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 12985–13023. Retrieved from [Link]

-

Sharma, P., & Bhasin, K. K. (2018). Synthetic strategies for aryl/heterocyclic selenides and tellurides under transition-metal-catalyst free conditions. RSC Advances, 8(34), 19047–19074. Retrieved from [Link]

-

Kumar, S., & Singh, F. V. (2019). Iodine mediated synthesis of diaryl diselenides using SeO2 as a selenium source. Tetrahedron Letters, 60(25), 1673-1676. Retrieved from [Link]

- Wirth, T. (Ed.). (2012). Organoselenium Chemistry: Synthesis and Reactions. Wiley-VCH.

- Google Patents. (2016). Diaryl diselenide compound synthesis method. CN103739536B.

-

Chem-Impex International, Inc. (n.d.). This compound. Retrieved from [Link]

-

Reich, H. J., Renga, J. M., & Reich, I. L. (1975). Organoselenium chemistry. Conversion of ketones to enones by selenoxide fragmentation. Journal of the American Chemical Society, 97(19), 5434–5447. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Application Dichalcogenides as Radical Reagents with Photochemical Technology. International Journal of Molecular Sciences, 23(15), 8561. Retrieved from [Link]

-

ResearchGate. (2021). Metal free synthesis of Diaryl selenides using SeO2 as a selenium source. Retrieved from [Link]

-

Wikipedia. (n.d.). Riley oxidation. Retrieved from [Link]

-

Wirth, T. (2016). Stereoselective reactions of organoselenium compounds. In Patai's Chemistry of Functional Groups. Wiley. Retrieved from [Link]

- Trachtenberg, E. N., Nelson, C. H., & Carver, J. R. (1970). Mechanism of Selenium Dioxide Oxidation of Olefins. The Journal of Organic Chemistry, 35(6), 1653–1659.

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bis(p-methoxyphenyl)selenide. PubChem Compound Database. Retrieved from [Link]

-

Kumar, S., et al. (2022). Selective Synthesis of Bis-Heterocycles via Mono- and Di-Selenylation of Pyrazoles and Other Heteroarenes. ACS Omega, 7(14), 12217–12229. Retrieved from [Link]

-

YouTube. (2023). Selenium Dioxide (SeO2) reagent mechanism. Retrieved from [Link]

-

Beilstein-Institut. (2022). Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. Beilstein Journal of Organic Chemistry, 18, 484–493. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis of bis(2-haloalkyl) selanes and selenides based on selenium dioxide and terminal alkenes. Retrieved from [Link]

-

TAR UC Institutional Repository. (2021). Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. Retrieved from [Link]

-

YouTube. (2019). SeO2 reaction with alkenes and ketone. Retrieved from [Link]

-

Beilstein-Institut. (2022). Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide. Beilstein Journal of Organic Chemistry, 18, 484-493. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. BJOC - Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide [beilstein-journals.org]

- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to Bis(4-methoxyphenyl) Selenoxide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of Bis(4-methoxyphenyl) Selenoxide, a versatile organoselenium compound. Drawing from its foundational synthesis to its nuanced reactivity, this document serves as an essential resource for professionals in research and drug development. This guide elucidates the compound's role as a mild oxidizing agent and potential catalyst, supported by an exploration of its structural and spectroscopic properties.

Introduction

This compound, an organoselenium compound, has garnered interest for its potential applications in organic synthesis and medicinal chemistry.[1] Characterized by a central selenium atom double-bonded to an oxygen atom and single-bonded to two 4-methoxyphenyl groups, its unique electronic and structural properties make it a valuable tool for researchers. This guide offers a detailed examination of its synthesis, physical and chemical properties, and its reactivity profile, providing insights into its utility as a laboratory reagent.

Synthesis and Structure

The primary route to this compound involves the oxidation of its corresponding selenide, Bis(4-methoxyphenyl) Selenide. This transformation is a cornerstone of organoselenium chemistry, leveraging the ability of the selenium atom to expand its coordination sphere.

Synthetic Pathway: Oxidation of Bis(4-methoxyphenyl) Selenide

The synthesis commences with the oxidation of the precursor, Bis(4-methoxyphenyl) Selenide. This reaction is typically achieved using common oxidizing agents. The choice of oxidant can influence the reaction conditions and purity of the final product.

Caption: General synthetic scheme for this compound.

Step-by-Step Experimental Protocol:

-

Dissolution: Dissolve Bis(4-methoxyphenyl) Selenide in a suitable organic solvent, such as dichloromethane or methanol, in a round-bottom flask.

-

Cooling: Cool the solution in an ice bath to control the exothermic nature of the oxidation reaction.

-

Addition of Oxidant: Slowly add a solution of the chosen oxidizing agent (e.g., hydrogen peroxide or mCPBA) to the cooled selenide solution with continuous stirring. The stoichiometry is typically a slight excess of the oxidant to ensure complete conversion.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting selenide is consumed.

-

Work-up: Upon completion, quench any excess oxidant. For hydrogen peroxide, a mild reducing agent like sodium sulfite can be used. For mCPBA, a wash with a basic aqueous solution (e.g., sodium bicarbonate) is effective.

-

Extraction and Purification: Extract the product into an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Physical Characteristics

The physical properties of this compound are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 25862-14-0 | [2] |

| Molecular Formula | C₁₄H₁₄O₃Se | [2] |

| Molecular Weight | 309.22 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | Data not available in the searched literature. |

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While specific spectral data for this compound is not available in the provided search results, the expected characteristics are outlined below based on the analysis of similar compounds.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two methoxyphenyl groups and a singlet for the methoxy protons. The aromatic region would likely display an AA'BB' splitting pattern typical of para-substituted benzene rings.

-

¹³C NMR: The carbon NMR spectrum would exhibit signals for the methoxy carbon, the four distinct aromatic carbons of the phenyl rings, and the carbon atom directly attached to the selenium.

-

Infrared (IR) Spectroscopy: A prominent absorption band corresponding to the Se=O stretching vibration is expected, typically appearing in the region of 800-850 cm⁻¹. Other characteristic bands would include C-O stretching for the methoxy group and C=C stretching for the aromatic rings.[5]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of selenium (with several naturally occurring isotopes) would be a characteristic feature of the molecular ion and selenium-containing fragments.

Chemical Reactivity and Applications

This compound is recognized as a mild and selective oxidizing agent in organic synthesis.[6] Its reactivity stems from the polarized Se=O bond, which allows it to act as an oxygen transfer agent.

Oxidizing Properties

This selenoxide is effective in the oxidation of a range of functional groups. It can serve as a stoichiometric oxidant or as a catalyst in conjunction with a terminal oxidant like hydrogen peroxide.[6]

Caption: Role of this compound as an oxidant.

Applications in Oxidation:

-

Oxidation of Thiols: It can efficiently oxidize thiols to disulfides under mild conditions.[6]

-

Oxidation of Amines and Hydrazides: Diaryl selenoxides are known to be effective in the oxidation of amines and hydrazides.[6]

-

Catalytic Oxidations: In the presence of a co-oxidant such as H₂O₂, this compound can act as a catalyst for various oxidation reactions, including the epoxidation of alkenes and Baeyer-Villiger oxidation of ketones.[7] The catalytic cycle involves the in-situ regeneration of the active selenoxide species.

Thermal Stability

Selenoxides are generally known to be less thermally stable than their sulfoxide analogs.[8] Upon heating, they can undergo decomposition. The specific thermal decomposition profile of this compound has not been detailed in the available literature. For selenoxides containing β-hydrogens, thermal syn-elimination is a common decomposition pathway, leading to the formation of an alkene and a selenenic acid. However, for diaryl selenoxides, this pathway is not accessible.

Safety and Handling

Organoselenium compounds should be handled with care in a well-ventilated fume hood, as some can be toxic and may have unpleasant odors. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store this compound in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable reagent in organic chemistry, primarily utilized for its mild and selective oxidizing capabilities. Its synthesis via the oxidation of the corresponding selenide is straightforward. While a complete set of experimental physical and spectral data is not fully documented in the readily available literature, its chemical behavior is consistent with that of other diaryl selenoxides. This guide provides a foundational understanding for researchers and professionals to effectively utilize this compound in their synthetic and developmental endeavors. Further research to fully characterize its physical properties and explore the breadth of its reactivity would be a valuable contribution to the field of organoselenium chemistry.

References

-

Młochowski, J., Kloc, K., Syper, L., & Inglot, A. D. (2015). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 20(7), 12997–13067. [Link]

-

Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Thiophenols with Anilines". (n.d.). Retrieved from [Link]

-

Potapov, V. A., & Amosova, S. V. (2021). Recent Developments in the Synthesis of Organoselenium Compounds Based on the Reactions of Organic Diselenides with Acetylenes. Molecules, 26(21), 6439. [Link]

-

Nomoto, A., & Ogawa, A. (2021). Clarification on the Reactivity of Diaryl Diselenides toward Hexacyclohexyldilead under Light. Molecules, 26(20), 6238. [Link]

-

Zolfaghari, T., Soleiman-Beigi, M., & Kohzadi, H. (n.d.). Silver natural asphalt sulfonate (NA-SO3Ag); fabrication and utilization as a new heterogeneous, carbonaceous and retrievable nanocatalyst for C(sp2)-X (X= C, S & Se) bond formation. ACS Omega. Retrieved from [Link]

-

Singh, F. V., & Wirth, T. (n.d.). Stereoselective reactions of organoselenium compounds. ORCA - Cardiff University. Retrieved from [Link]

-

Goodman, M. A., & Detty, M. R. (2006). Selenoxides as Catalysts for Epoxidation and Baeyer-Villiger Oxidation with Hydrogen Peroxide. Synlett, 2006(7), 1100-1104. [Link]

-

Selenoxide elimination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Młochowski, J., Kloc, K., & Syper, L. (2007). Selenoxides as Catalysts for Epoxidation and Baeyer—Villiger Oxidation with Hydrogen Peroxide. Request PDF. Retrieved from [Link]

-

da Silva, R. A., & Barcellos, T. (2021). Synthesis of 3,4-Bis(Butylselanyl)Selenophenes and 4-Alkoxyselenophenes Promoted by Oxone®. Molecules, 26(8), 2378. [Link]

-

Mohammadi, M., Gholinejad, M., & Shahbazi, M. (2016). The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. RSC Advances, 6(10), 8055-8061. [Link]

-

Bouraoui, A., Rzaigui, M., & Abrahams, I. (2011). Bis(4-nitrophenyl) selenide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2891. [Link]

-

Singh, A. K., Sharma, S., & Singh, H. B. (2010). Synthesis, structure and reactivity of a selenoxide derived from a bulky selenide: Bis(2,4,6-trimethylphenyl) selenoxide. Request PDF. Retrieved from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound, min 93% (HPLC), 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Bis(4-methoxyphenyl)disulfide formation through copper catalysts. (2002). ResearchGate. Retrieved from [Link]

-

Bis(p-methoxyphenyl)selenide. (n.d.). PubChem. Retrieved from [Link]

-

The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride... (n.d.). ResearchGate. Retrieved from [Link]

-

Yulizar, Y., & Utari, U. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Retrieved from [Link]

-

Sari, Y. P., Aisyah, S., & Arrahmani, A. (2022). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molecules, 27(1), 123. [Link]

-

Chan, M. J. (2021). Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. Tunku Abdul Rahman University College. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selenoxides as Catalysts for Epoxidation and Baeyer-Villiger Oxidation with Hydrogen Peroxide [organic-chemistry.org]

- 8. Selenoxide elimination - Wikipedia [en.wikipedia.org]

Whitepaper: Initial Investigations into the Antioxidant Potential of Organoselenium Compounds

Abstract

The escalating interest in oxidative stress as a key pathological factor in a myriad of human diseases has propelled the search for novel antioxidant agents. Organoselenium compounds have emerged as a particularly promising class of molecules, owing to their diverse and potent antioxidant activities.[1][2] This technical guide provides an in-depth exploration of the foundational principles and experimental methodologies for the initial investigation of the antioxidant potential of newly synthesized organoselenium compounds. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical background and practical, field-proven protocols. The guide emphasizes the causal relationships behind experimental choices, ensuring a robust and self-validating approach to screening and characterization.

Introduction: The Double-Edged Sword of Oxidative Stress and the Promise of Selenium

Reactive Oxygen Species (ROS) are natural byproducts of cellular metabolism, playing crucial roles in signaling and homeostasis.[3] However, an imbalance between ROS production and the cell's ability to detoxify these reactive intermediates leads to oxidative stress.[4] This state of disequilibrium inflicts damage upon vital cellular components, including lipids, proteins, and DNA, and is implicated in the pathogenesis of numerous diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.[5]

Antioxidants are the body's primary defense against this onslaught, neutralizing ROS and mitigating their damaging effects.[4] Selenium (Se), an essential trace element, is a cornerstone of the endogenous antioxidant defense system.[6] Its biological significance is primarily manifested through its incorporation into a class of proteins known as selenoproteins, many of which are potent antioxidant enzymes.[3] Key among these are the glutathione peroxidases (GPx) and thioredoxin reductases (TrxR), which are central to maintaining cellular redox balance.[3][7] The unique redox properties of selenium, particularly its ability to cycle between different oxidation states, underpin its catalytic role in these enzymes.[4]

Synthetic organoselenium compounds are being extensively explored as mimetics of these natural selenoenzymes, offering the potential for therapeutic intervention in conditions marked by oxidative stress.[8][9] This guide will delineate the primary mechanisms of their antioxidant action and provide a structured approach to their initial in vitro evaluation.

Mechanisms of Antioxidant Action: More Than Just Radical Scavenging

The antioxidant prowess of organoselenium compounds stems from two primary, often interconnected, mechanisms: direct radical scavenging and, more significantly, catalytic decomposition of peroxides through mimicking the action of glutathione peroxidase (GPx).

Glutathione Peroxidase (GPx) Mimicry

The hallmark of many bioactive organoselenium compounds is their ability to emulate the catalytic cycle of GPx.[8][9] This selenoenzyme is a key player in the detoxification of hydrogen peroxide (H₂O₂) and organic hydroperoxides.[4] The catalytic cycle, which synthetic organoselenium compounds aim to replicate, involves the selenium center undergoing a series of oxidation and reduction steps, ultimately converting harmful peroxides into harmless water and alcohols. A simplified representation of this catalytic cycle is depicted below.

Caption: Simplified catalytic cycle of GPx-like activity of organoselenium compounds.

This catalytic regeneration is what distinguishes many organoselenium compounds from classical, stoichiometric antioxidants. The ability of a compound to efficiently undergo this cycle is a primary determinant of its potential as a therapeutic agent.

Interaction with the Thioredoxin System

The thioredoxin (Trx) system, comprising NADPH, thioredoxin reductase (TrxR), and thioredoxin (Trx), is another critical cellular antioxidant pathway. Some organoselenium compounds, including the well-studied drug ebselen, are known to be substrates for TrxR.[10] This interaction can modulate the cellular redox environment. Furthermore, studies have shown that organoselenium compounds can induce the expression of cell surface TrxR1, enhancing the cell's capacity to maintain a reduced extracellular environment.[10]

Direct Radical Scavenging

While often a secondary mechanism, some organoselenium compounds can directly scavenge free radicals. This activity is typically assessed using assays with stable radical species like DPPH• and ABTS•+. The contribution of this direct scavenging to the overall antioxidant effect can vary significantly depending on the chemical structure of the compound.

A Phased Approach to In Vitro Antioxidant Profiling

A systematic and tiered approach is essential for the efficient and accurate evaluation of novel organoselenium compounds. The initial investigation should focus on broad-spectrum chemical assays to establish a baseline of antioxidant activity, followed by more biologically relevant assays.

Caption: Phased workflow for in vitro antioxidant profiling of organoselenium compounds.

This guide focuses on the critical "Phase 1" assays, which provide the foundational data for deciding whether a compound warrants further, more resource-intensive investigation.

Core Experimental Protocols: A Self-Validating System

The trustworthiness of initial screening data hinges on the robustness and reproducibility of the chosen assays. It is crucial to run these assays with appropriate controls and standards to ensure the validity of the results. For all assays, a known antioxidant such as Trolox, a water-soluble analog of vitamin E, or butylated hydroxytoluene (BHT) should be used as a positive control.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[11] The reduction of DPPH is accompanied by a color change from purple to yellow, which is monitored spectrophotometrically at approximately 517 nm.[12] The simplicity and speed of this assay make it an excellent primary screening tool.[12]

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 50 µM). This solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the organoselenium compound in an appropriate solvent (e.g., DMSO, methanol) to create a stock solution. Prepare a series of dilutions from this stock.

-

Assay Procedure:

-

In a 96-well plate, add a small volume (e.g., 20 µL) of each sample dilution.

-

Add the DPPH working solution (e.g., 180 µL) to each well.

-

Include a blank (solvent only) and a control (solvent + DPPH solution).

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Read the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+), which is intensely colored blue-green.[13] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The degree of decolorization, measured at approximately 734 nm, is proportional to the antioxidant's concentration and potency.[4] This assay is applicable to both hydrophilic and lipophilic compounds.

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of ABTS and an oxidizing agent (e.g., potassium persulfate).

-

Mix the two solutions to generate the ABTS•+ radical cation. This mixture needs to stand in the dark for 12-16 hours before use to ensure the completion of radical generation.

-

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare serial dilutions of the test compound as described for the DPPH assay.

-

Assay Procedure:

-

In a 96-well plate, add a small volume of the sample dilution (e.g., 10 µL).

-

Add the ABTS•+ working solution (e.g., 190 µL).

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).[14]

-

Measurement: Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay directly measures the ability of a compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, which is monitored spectrophotometrically at approximately 593 nm.[15] This assay provides a direct measure of the total reducing power of a compound.

-

Step-by-Step Protocol:

-

Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

-

Standard Curve: Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

-

Sample Preparation: Prepare dilutions of the test compound.

-

Assay Procedure:

-

Pre-warm the FRAP reagent to 37°C.

-

In a 96-well plate, add a small volume of the sample or standard (e.g., 10 µL).

-

Add the pre-warmed FRAP reagent (e.g., 190 µL).

-

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 4-30 minutes).

-

Measurement: Read the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from the standard curve and is typically expressed as Fe²⁺ equivalents (e.g., in µM or mg/g of the compound).

-

Data Presentation and Interpretation

For clarity and ease of comparison, the results from these initial screening assays should be summarized in a structured table. This allows for a quick assessment of the relative potency of different compounds.

Table 1: Comparative Analysis of In Vitro Antioxidant Assays

| Assay | Principle | Measures | Advantages | Limitations |

| DPPH | H-atom/electron transfer | Radical scavenging | Simple, rapid, inexpensive[12] | Reaction kinetics can be slow; steric hindrance can be an issue |

| ABTS | Electron transfer | Radical scavenging | Applicable to hydrophilic & lipophilic compounds; rapid reaction | Radical may not be biologically relevant |

| FRAP | Electron transfer | Reducing power | Simple, automated, reproducible | Does not measure thiol antioxidants; not biologically relevant pH[16] |

Table 2: Example Antioxidant Profile of Novel Organoselenium Compounds

| Compound ID | DPPH Scavenging (IC₅₀, µM) | ABTS Scavenging (IC₅₀, µM) | FRAP Value (µM Fe²⁺ equiv./µM compound) |

| Se-001 | 45.2 ± 3.1 | 22.8 ± 1.9 | 1.8 ± 0.2 |

| Se-002 | 112.5 ± 8.7 | 85.3 ± 6.5 | 0.9 ± 0.1 |

| Se-003 (Diselenide) | 25.6 ± 2.5 | 15.1 ± 1.2 | 2.5 ± 0.3 |

| Trolox (Control) | 15.8 ± 1.3 | 8.9 ± 0.7 | 1.0 (by definition) |

Note: Data are hypothetical and for illustrative purposes only.

Interpretation Insights:

-

A low IC₅₀ value in the DPPH and ABTS assays indicates high radical scavenging activity.

-

A high FRAP value signifies strong reducing power.

-

Discrepancies between the assays are common and can provide mechanistic clues. For instance, a compound with high activity in the FRAP assay but lower activity in the DPPH assay may be a better electron donor than a hydrogen atom donor.

-

For organoselenium compounds, particularly diselenides, high activity across these assays is often a positive indicator for potential GPx-like activity, which should be confirmed in subsequent, more specific assays.[8]

Conclusion and Future Directions

The initial investigation into the antioxidant potential of organoselenium compounds is a critical step in the drug discovery and development process. The DPPH, ABTS, and FRAP assays, when conducted with rigor and appropriate controls, provide a reliable and cost-effective platform for primary screening. These assays allow for the rapid identification of promising lead compounds for further, more biologically complex investigations.

Compounds that demonstrate significant activity in these initial screens should be advanced to Phase 2 studies to evaluate their GPx-like catalytic activity, their effects in cellular models of oxidative stress, and their interactions with key antioxidant enzyme systems like thioredoxin reductase. This structured, multi-tiered approach ensures that research efforts are focused on the most promising candidates, ultimately accelerating the journey from chemical synthesis to potential therapeutic application.

References

-

Antioxidant-Prooxidant Properties of a New Organoselenium Compound Library. (n.d.). MDPI. Retrieved from [Link]

-

Organoselenium compounds beyond antioxidants. (2024). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Antioxidant Properties of Organoselenium Compounds. (2023). Bentham Science. Retrieved from [Link]

-

Analytical Methods Used in Determining Antioxidant Activity: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules. (2023). National Institutes of Health. Retrieved from [Link]

-

(PDF) Organoselenium compounds as antioxidants. (2022). ResearchGate. Retrieved from [Link]

-

Organoselenium chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-

Special Issue : Organoselenium Derivatives in Drug Discovery. (n.d.). MDPI. Retrieved from [Link]

-

Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity. (2000). Royal Society of Chemistry. Retrieved from [Link]

-

Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI. Retrieved from [Link]

-

Organoselenium Compounds Derived from Natural Metabolites. (2024). National Institutes of Health. Retrieved from [Link]

-

Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (n.d.). MDPI. Retrieved from [Link]

-

Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Organoselenium Compounds Modulate Extracellular Redox by Induction of Extracellular Cysteine and Cell Surface Thioredoxin Reductase. (n.d.). American Chemical Society. Retrieved from [Link]

-

Synthesis, characterization and antioxidant activity of organoselenium and organotellurium compound derivatives of chrysin. (2024). ResearchGate. Retrieved from [Link]

-

ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved from [Link]

-

Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. (n.d.). MDPI. Retrieved from [Link]

-

A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. (n.d.). ResearchGate. Retrieved from [Link]

-

Organoselenium compounds based on substituted acetanilides: Synthesis, characterization and antioxidant activity. (n.d.). Nature. Retrieved from [Link]

-

Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Organoselenium compounds as mimics of selenoproteins and thiol modifier agents. (2017). National Institutes of Health. Retrieved from [Link]

-

A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2022). MDPI. Retrieved from [Link]

-

Organoselenium Compounds as Potential Therapeutic Agents for Treating Brain Disorders. (n.d.). Bentham Science. Retrieved from [Link]

-

Antioxidant Activity of some Medicinal Species using FRAP Assay. (2024). ResearchGate. Retrieved from [Link]

-

The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2-Diphenyl-1-picrylhydrazyl (DPPH). (2022). MDPI. Retrieved from [Link]

-

ABTS decolorization assay – in vitro antioxidant capacity v1. (n.d.). ResearchGate. Retrieved from [Link]

-

Natural Antioxidant Evaluation: A Review of Detection Methods. (n.d.). MDPI. Retrieved from [Link]

-

FRAP Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

-

Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). (n.d.). Meimian. Retrieved from [Link]

-

Selenium. (n.d.). Wikipedia. Retrieved from [Link]

-

Glutathione peroxidase (GPx)-like antioxidant activity of the organoselenium drug ebselen: unexpected complications with thiol exchange reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health. Retrieved from [Link]

-

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Cellular thioredoxin reductase activity is regulated by selenium. (n.d.). National Institutes of Health. Retrieved from [Link]

-

DPPH Antioxidant Assay. (n.d.). G-Biosciences. Retrieved from [Link]

Sources

- 1. Organoselenium compounds beyond antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selenium - Wikipedia [en.wikipedia.org]

- 7. Organoselenium chemistry - Wikipedia [en.wikipedia.org]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Synthetic organoselenium compounds as antioxidants: glutathione peroxidase activity - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cosmobiousa.com [cosmobiousa.com]

- 14. assaygenie.com [assaygenie.com]

- 15. researchgate.net [researchgate.net]

- 16. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Selenoxide Chemistry: A Technical Guide to a Transformative Tool in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Paradigm Shift in Olefin Synthesis

Prior to the 1970s, the synthesis of carbon-carbon double bonds, particularly in the context of α,β-unsaturated carbonyl compounds, relied on a limited arsenal of methods. Classical approaches such as the aldol condensation, dehydrohalogenation of α-halo carbonyls, and the Perkin condensation were the mainstays.[1][2][3] While foundational, these reactions often required harsh conditions (strong acids or bases, high temperatures), which were incompatible with sensitive functional groups present in complex molecules. The Wittig reaction and its variants offered a powerful alternative, but the generation and handling of phosphorus ylides could be cumbersome, and the removal of phosphine oxide byproducts often complicated purification. A clear need existed for a mild, general, and high-yielding method for the introduction of unsaturation.

The Dawn of a New Reagent: The Discovery and Development of Selenoxide Elimination

The landscape of organic synthesis was irrevocably changed in the early 1970s with the emergence of organoselenium chemistry. While the first organoselenium compound, diethyl selenide, was isolated in 1836, the synthetic utility of these reagents remained largely unexplored for over a century.[4] The serendipitous discovery of selenoxide elimination by Jones and colleagues in 1970 marked a turning point.[5] However, it was the independent and seminal work of K. Barry Sharpless and Hans J. Reich in 1973 that truly unlocked the synthetic potential of this reaction, demonstrating its broad applicability and mild nature.[5][6] This discovery was a direct outgrowth of the earlier development of sulfoxide elimination, but it was quickly recognized that selenoxides undergo elimination much more rapidly and under significantly milder conditions, typically between -50°C and 40°C.[7][8]

The power of the selenoxide elimination lies in a two-step sequence: the introduction of a phenylseleno group alpha to a carbonyl (or other activating group) and its subsequent oxidation to a selenoxide, which then spontaneously eliminates to form the desired alkene. This process provided a mild and efficient method for the dehydrogenation of saturated carbonyl compounds.[8]

The Mechanism of Selenoxide Elimination: A Concerted Syn-Elimination

The selenoxide elimination proceeds through a concerted, intramolecular syn-elimination pathway, mechanistically related to the Cope elimination.[7] The key transition state involves a five-membered ring where the selenoxide oxygen acts as an internal base, abstracting a proton from the β-carbon. This requires a syn-periplanar arrangement of the C-H and C-Se bonds.[9]

Caption: Mechanism of Selenoxide Elimination.

This concerted mechanism ensures high stereoselectivity, with the formation of trans-olefins being highly favored in acyclic systems.[7] The formation of conjugated double bonds is also preferred.[7]

Experimental Protocols: A Practical Guide

The successful application of selenoxide elimination hinges on the efficient preparation of the α-phenylseleno carbonyl compound. Several methods have been developed to achieve this, with the choice depending on the substrate and desired regioselectivity.

Preparation of α-Phenylseleno Ketones

Method A: Selenenylation of a Lithium Enolate

This is the most common method and allows for regioselective selenenylation under kinetically or thermodynamically controlled conditions.

Reagents and Equipment:

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine, freshly distilled from CaH₂

-

n-Butyllithium (n-BuLi) in hexanes

-

Ketone substrate

-

Phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringes, and a nitrogen or argon atmosphere setup

Step-by-Step Protocol (for a 10 mmol scale):

-

Prepare Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.54 mL, 11 mmol) in anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath). Slowly add n-BuLi (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise via syringe. Stir the resulting solution at -78°C for 30 minutes.[10][11][12]

-

Enolate Formation: To the freshly prepared LDA solution at -78°C, add a solution of the ketone (10 mmol) in anhydrous THF (10 mL) dropwise via syringe. Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.

-

Selenenylation: Prepare a solution of phenylselenyl chloride (1.91 g, 10 mmol) or phenylselenyl bromide (2.36 g, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the enolate solution at -78°C. The characteristic red-orange color of the phenylselenyl halide should disappear upon addition. Stir the reaction mixture at -78°C for an additional hour.[4][7]

-

Work-up: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. The crude α-phenylseleno ketone can be purified by column chromatography on silica gel.

Selenoxide Elimination: The Dehydrogenation Step

Reagents and Equipment:

-

α-Phenylseleno ketone

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

30% Hydrogen peroxide (H₂O₂)

-

Pyridine (optional, can accelerate elimination)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer

Step-by-Step Protocol (for a 10 mmol scale):

-

Oxidation: Dissolve the α-phenylseleno ketone (10 mmol) in CH₂Cl₂ (50 mL) in a round-bottom flask. Cool the solution to 0°C (ice bath). Add 30% H₂O₂ (2.3 mL, 22 mmol) dropwise with vigorous stirring.[13] Note: For substrates sensitive to excess peroxide, m-chloroperbenzoic acid (mCPBA) can be used at low temperatures.[7]

-

Elimination: Allow the reaction mixture to warm to room temperature and stir until the elimination is complete (typically 1-4 hours, can be monitored by TLC). In some cases, gentle warming or the addition of a few drops of pyridine can facilitate the elimination.[14]

-

Work-up: Dilute the reaction mixture with CH₂Cl₂ (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the solution and concentrate under reduced pressure. The resulting α,β-unsaturated carbonyl compound can be purified by column chromatography or distillation.

| Substrate Type | Typical Reagents | Conditions | Yield (%) | Reference(s) |

| Ketones | LDA, PhSeCl; H₂O₂ | -78°C to rt | 70-95 | [14][15] |

| Aldehydes | Enol ether, PhSeCl; mCPBA or O₃ | -78°C to rt | 60-85 | [7] |

| Esters | LDA, PhSeBr; H₂O₂ | -78°C to rt | 75-90 | [8] |

| Lactones | LDA, PhSeCl; H₂O₂ | -78°C to rt | 70-90 | [8] |

| Nitriles | LDA, PhSeCl; H₂O₂ | -78°C to rt | 65-85 | [8] |

Beyond Elimination: The[10][11]-Sigmatropic Rearrangement of Allylic Selenoxides

Another powerful transformation enabled by selenoxides is the[10][11]-sigmatropic rearrangement of allylic selenoxides. This reaction provides a highly stereoselective route to allylic alcohols.[16] The process involves the oxidation of an allylic selenide to the corresponding selenoxide, which then undergoes a rapid rearrangement to a selenenate ester. Subsequent hydrolysis of the selenenate ester furnishes the allylic alcohol.[17][18]

The Mechanism of the[10][11]-Sigmatropic Rearrangement

The[10][11]-sigmatropic rearrangement of an allylic selenoxide is a concerted, pericyclic reaction that proceeds through a five-membered, envelope-like transition state.[16][17]

Caption: Mechanism of[10][11]-Sigmatropic Rearrangement of an Allylic Selenoxide.

The rearrangement is typically very fast, and the equilibrium often lies far to the side of the selenenate ester, making the reaction effectively irreversible.[17]

Experimental Protocol for[10][11]-Sigmatropic Rearrangement

Reagents and Equipment:

-

Allylic selenide

-

Dichloromethane (CH₂Cl₂)

-

m-Chloroperbenzoic acid (mCPBA) or 30% Hydrogen peroxide (H₂O₂)

-

Triethylamine or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer

Step-by-Step Protocol (for a 5 mmol scale):

-

Oxidation and Rearrangement: Dissolve the allylic selenide (5 mmol) in CH₂Cl₂ (25 mL) in a round-bottom flask and cool to -78°C. Add a solution of mCPBA (77%, 1.24 g, 5.5 mmol) in CH₂Cl₂ (10 mL) dropwise. Stir the mixture at -78°C for 30 minutes, then allow it to warm to room temperature. The rearrangement is usually rapid upon warming.

-

Hydrolysis: Add triethylamine (1.4 mL, 10 mmol) and water (1 mL) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the selenenate ester.

-

Work-up: Dilute the mixture with CH₂Cl₂ (30 mL) and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the solution and concentrate under reduced pressure. The crude allylic alcohol can be purified by column chromatography on silica gel.

The Rise of Catalytic Selenoxide Chemistry

A significant advancement in the field has been the development of catalytic processes that utilize selenoxides. These methods avoid the use of stoichiometric amounts of selenium reagents, which are often toxic and can be difficult to remove from the final product. In these catalytic cycles, a selenide is oxidized in situ to the active selenoxide, which then performs the desired transformation and is regenerated.[19][20]

Hydrogen peroxide is a commonly used terminal oxidant in these catalytic systems, making them environmentally attractive.[21] Catalytic applications of selenoxides include epoxidations, Baeyer-Villiger oxidations, and brominations.[19][22]

Safety and Handling of Organoselenium Compounds

Organoselenium compounds are toxic and should be handled with appropriate safety precautions.[23][24]

-

Engineering Controls: All manipulations of organoselenium compounds should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) at all times.

-

Waste Disposal: All selenium-containing waste, including contaminated labware, must be disposed of as hazardous waste according to institutional guidelines. Do not mix with other waste streams.[23][24]

| Reagent | Key Hazards | Handling Precautions |

| Phenylselenyl Chloride (PhSeCl) | Toxic, corrosive, moisture-sensitive | Handle in a fume hood, wear appropriate PPE, store under inert atmosphere. |

| Diphenyl Diselenide | Toxic, malodorous upon reduction | Handle in a fume hood, wear appropriate PPE. |

| Hydrogen Peroxide (30%) | Strong oxidizer, can cause burns | Wear gloves and eye protection, avoid contact with combustible materials. |

| n-Butyllithium (n-BuLi) | Pyrophoric, corrosive | Handle under inert atmosphere, use proper syringe techniques. |

Conclusion

The discovery and development of selenoxide reagents represent a landmark achievement in organic chemistry. The selenoxide elimination and the[10][11]-sigmatropic rearrangement have become indispensable tools for the mild and selective synthesis of alkenes and allylic alcohols, respectively. These reactions have found widespread application in the total synthesis of complex natural products and in the development of new pharmaceuticals. The ongoing development of catalytic versions of these transformations promises to further enhance their utility and environmental compatibility, ensuring that selenoxide chemistry will remain a vibrant and impactful area of research for years to come.

References

- US4595779A, "Stable lithium diisopropylamide and method of preparation", Google P

-

"Reagents & Solvents: How to Make LDA", University of Rochester Department of Chemistry, accessed January 21, 2026. [Link]

-

"Lithium diisopropylamide", Wikipedia, accessed January 21, 2026. [Link]

-

"Lithium diisopropylamide (LDA)-Preparation and usage", ChemicalDesk.Com, published February 29, 2012. [Link]

-

"Preparation of LDA", University of California, San Diego, accessed January 21, 2026. [Link]

-

Młochowski, J., et al. "Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents." Molecules 20.6 (2015): 10206-10244. [Link]

-

"Selenoxide elimination", Wikipedia, accessed January 21, 2026. [Link]

-

Młochowski, J., et al. "Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents." ResearchGate, October 2015. [Link]

-

"Organoselenium Catalyzed Reaction: Sustainable Chemistry from Laboratory to Industry", Scilight Press, accessed January 21, 2026. [Link]

-

Reich, H. J., Cohen, M. L., and Clark, P. S. "REAGENTS FOR SYNTHESIS OF ORGANOSELENIUM COMPOUNDS: DIPHENYL DISELENIDE AND BENZENESELENENYL CHLORIDE." Organic Syntheses, vol. 59, 1979, p. 141. [Link]

-